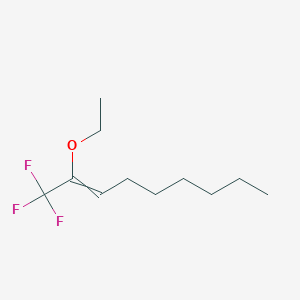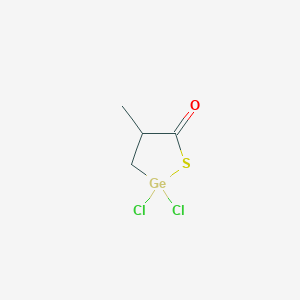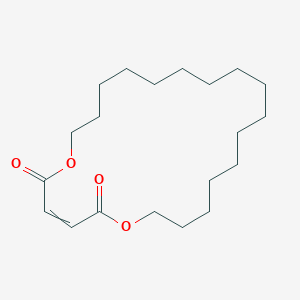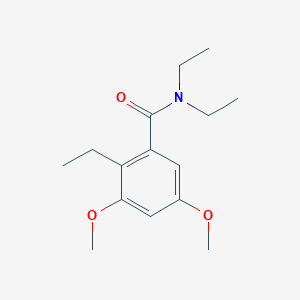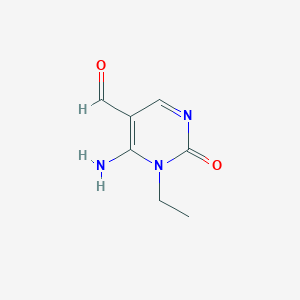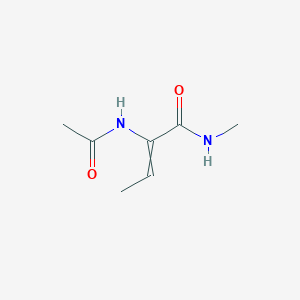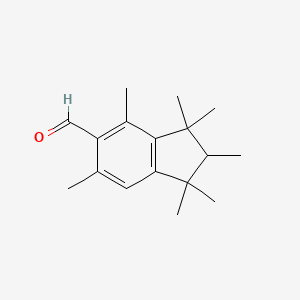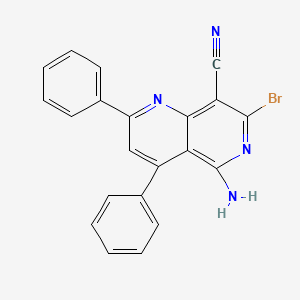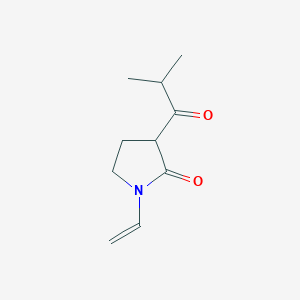
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyrrolidinone, featuring an ethenyl group and a methyl-oxopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- typically involves the reaction of pyrrolidinone derivatives with appropriate reagents to introduce the ethenyl and methyl-oxopropyl groups. One common method involves the use of vinylation reactions, where pyrrolidinone is reacted with vinyl compounds under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: A simpler derivative of pyrrolidinone, lacking the ethenyl and methyl-oxopropyl groups.
1-Methyl-2-pyrrolidinone: Another derivative with a methyl group instead of the ethenyl and methyl-oxopropyl groups.
N-Vinyl-2-pyrrolidinone: A compound with a vinyl group similar to the ethenyl group in 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)-.
Uniqueness
Its structure allows for unique interactions in chemical reactions and biological systems, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
152711-31-4 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-ethenyl-3-(2-methylpropanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H15NO2/c1-4-11-6-5-8(10(11)13)9(12)7(2)3/h4,7-8H,1,5-6H2,2-3H3 |
Clave InChI |
BEOPSADBTIHKFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1CCN(C1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


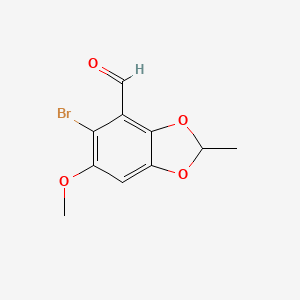
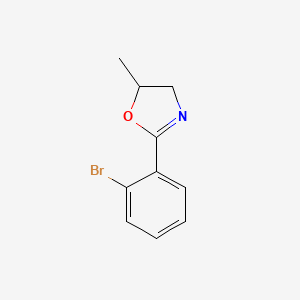
![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
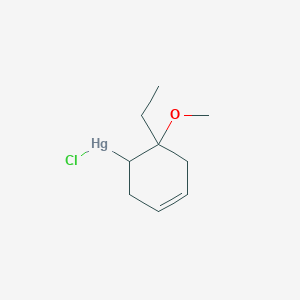
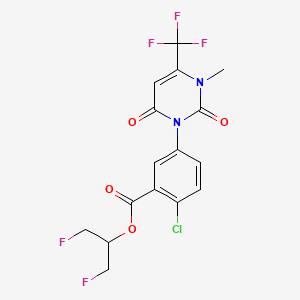
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
